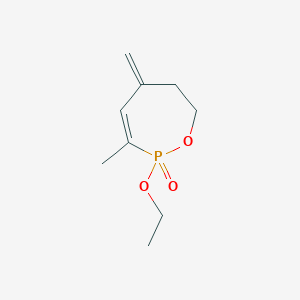
1,2-Oxaphosphepin,2-ethoxy-2,5,6,7-tetrahydro-3-methyl-5-methylene-,2-oxide(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide is a complex organophosphorus compound. It is characterized by its unique structure, which includes an oxaphosphepine ring, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
The synthesis of 2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide typically involves multiple steps. The synthetic route often starts with the preparation of the oxaphosphepine ring, followed by the introduction of ethoxy and methylidene groups under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation or alkylation reactions can occur under specific conditions, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Studies have explored its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic properties.
Industry: It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other oxaphosphepine derivatives. Compared to these, 2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide is unique due to its specific ethoxy and methylidene substitutions, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
107345-45-9 |
|---|---|
Molekularformel |
C9H15O3P |
Molekulargewicht |
202.19 g/mol |
IUPAC-Name |
2-ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2λ5-oxaphosphepine 2-oxide |
InChI |
InChI=1S/C9H15O3P/c1-4-11-13(10)9(3)7-8(2)5-6-12-13/h7H,2,4-6H2,1,3H3 |
InChI-Schlüssel |
QMCHHGFBAGCUJP-UHFFFAOYSA-N |
SMILES |
CCOP1(=O)C(=CC(=C)CCO1)C |
Kanonische SMILES |
CCOP1(=O)C(=CC(=C)CCO1)C |
Synonyme |
1,2-Oxaphosphepin,2-ethoxy-2,5,6,7-tetrahydro-3-methyl-5-methylene-,2-oxide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















